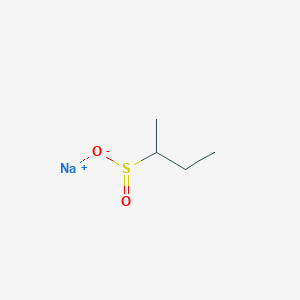
1-hydroxy-1,2,3,4-tetrahydronaphthalene-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“1-hydroxy-1,2,3,4-tetrahydronaphthalene-1-carboxamide” is a derivative of 1,2,3,4-tetrahydronaphthalene . It has a molecular weight of 148.2 . The IUPAC name for this compound is 1,2,3,4-tetrahydro-1-naphthalenol .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C10H12O/c11-10-7-3-5-8-4-1-2-6-9(8)10/h1-2,4,6,10-11H,3,5,7H2 . This code provides a unique representation of the molecule’s structure.Physical And Chemical Properties Analysis
The compound has a density of 1.09 . The flash point is between 102-104 degrees Celsius .Applications De Recherche Scientifique
1-hydroxy-1,2,3,4-tetrahydronaphthalene-1-carboxamide-1-carboxamide is used in many scientific research applications. It can be used to study the structure and function of proteins and other biochemical molecules. It can also be used to study the metabolism and transport of drugs and other molecules. In addition, it can be used to study the biochemical and physiological effects of drugs and other compounds.
Mécanisme D'action
Target of Action
It’s structurally similar compound, 1,2,3,4-tetrahydro-1-naphthol, is known to interact with the aryl sulfotransferase (ast) iv enzyme .
Mode of Action
The ®-(-)-enantiomer of 1,2,3,4-Tetrahydro-1-naphthol acts as a substrate for the AST IV enzyme, while the (S)-(+)-enantiomer acts as a competitive inhibitor of AST IV-catalyzed sulfation of 1-naphthalenemethanol .
Avantages Et Limitations Des Expériences En Laboratoire
1-hydroxy-1,2,3,4-tetrahydronaphthalene-1-carboxamide-1-carboxamide has a number of advantages and limitations for laboratory experiments. One of the main advantages is that it is a relatively simple and inexpensive compound to synthesize. This makes it an ideal compound for use in laboratory experiments. However, it is also a relatively unstable compound, which can limit its use in some experiments. In addition, it can be toxic if it is not handled properly.
Orientations Futures
1-hydroxy-1,2,3,4-tetrahydronaphthalene-1-carboxamide-1-carboxamide has a wide range of potential applications in the field of biochemistry and physiology. It can be used to study the structure and function of proteins and other biochemical molecules. It can also be used to study the metabolism and transport of drugs and other molecules. In addition, it can be used to study the biochemical and physiological effects of drugs and other compounds. Furthermore, it can be used to study the effects of hormones on physiological processes. Finally, it can be used to study the effects of environmental factors on biochemical processes.
Méthodes De Synthèse
1-hydroxy-1,2,3,4-tetrahydronaphthalene-1-carboxamide-1-carboxamide is synthesized from this compound by a simple chemical reaction. The reaction involves the addition of an acid catalyst to this compound in a water-ethanol solution. The acid catalyst helps to form a carboxamide group, which is then attached to the this compound molecule. The reaction is complete when the carboxamide group is fully attached to the this compound molecule.
Propriétés
IUPAC Name |
1-hydroxy-3,4-dihydro-2H-naphthalene-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO2/c12-10(13)11(14)7-3-5-8-4-1-2-6-9(8)11/h1-2,4,6,14H,3,5,7H2,(H2,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZTNZTXIYGFQEE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2C(C1)(C(=O)N)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-{1-azabicyclo[2.2.2]octan-3-yl}-2H-indazole-3-carboxamide](/img/structure/B6615111.png)





![4-[(6-aminopyridin-3-yl)methyl]piperazin-2-one](/img/structure/B6615170.png)




